Cas no 10496-93-2 (4-(hydroxymethyl)-2,5-dimethylphenol)
4-(hydroxymethyl)-2,5-dimethylphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(hydroxymethyl)-2,5-dimethylphenol
- 2.5-Dimethyl-4-hydroxymethyl-phenol
- 4-Hydroxy-2.5-dimethyl-1-hydroxymethyl-benzol
- 4-Hydroxy-2,5-dimethylbenzenemethanol
- CTK0D7726
- 4-Hydroxy-2,5-dimethyl-benzylalkohol
- (4-Hydroxy-2.5-dimethyl-phenyl)-methanol
- 4-hydroxy-2,5-dimethyl-benzyl alcohol
- 4-hydroxymethyl-2,5-dimethylphenol
- Benzenemethanol, 4-hydroxy-2,5-dimethyl-
- SureCN4064913
- 2.5-Dimethyl-4-hydroxymethyl-phenol; 4-Hydroxy-2.5-dimethyl-1-hydroxymethyl-benzol; 4-Hydroxy-2,5-dimethylbenzenemethanol; CTK0D7726; 4-Hydroxy-2,5-dimethyl-benzylalkohol; (4-Hydroxy-2.5-dimethyl-phenyl)-methanol; 4-hydroxy-2,5-dimethyl-benzyl alcohol; 4-hydroxymethyl-2,5-dimethylphenol; Benzenemethanol, 4-hydroxy-2,5-dimethyl-; SureCN4064913;
- SCHEMBL4064913
- 10496-93-2
- 4-Oxy-2,5-dimethyl-benzylalkohol
- 4-Hydroxy-2,5-dimethyl-benzenemethanol
- DTXSID40449116
- YDUMJRNWSQBETB-UHFFFAOYSA-N
- DB-184172
-
- MDL: MFCD09999326
- Inchi: 1S/C9H12O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,10-11H,5H2,1-2H3
- InChI Key: YDUMJRNWSQBETB-UHFFFAOYSA-N
- SMILES: OC1=CC(C)=C(CO)C=C1C
Computed Properties
- Exact Mass: 152.083729621g/mol
- Monoisotopic Mass: 152.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.5Ų
4-(hydroxymethyl)-2,5-dimethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007665-250mg |
2,5-Dimethyl-4-hydroxybenzyl alcohol |
10496-93-2 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A010007665-500mg |
2,5-Dimethyl-4-hydroxybenzyl alcohol |
10496-93-2 | 97% | 500mg |
$855.75 | 2023-09-04 | |
| Alichem | A010007665-1g |
2,5-Dimethyl-4-hydroxybenzyl alcohol |
10496-93-2 | 97% | 1g |
$1475.10 | 2023-09-04 |
4-(hydroxymethyl)-2,5-dimethylphenol Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-(hydroxymethyl)-2,5-dimethylphenol
4-(Hydroxymethyl)-2,5-dimethylphenol (CAS 10496-93-2): A Versatile Chemical Compound with Diverse Applications
4-(Hydroxymethyl)-2,5-dimethylphenol (CAS 10496-93-2) is an important organic compound that has gained significant attention in various industries due to its unique chemical properties and wide range of applications. This phenolic derivative, also known as 2,5-dimethyl-4-hydroxybenzyl alcohol, features both hydroxyl and hydroxymethyl functional groups attached to a dimethyl-substituted benzene ring, making it a valuable intermediate in chemical synthesis.
The compound's molecular formula is C9H12O2, with a molecular weight of 152.19 g/mol. Its chemical structure combines the characteristics of phenols and benzyl alcohols, offering interesting reactivity patterns that are currently being explored in pharmaceutical research and material science. Recent studies have shown potential applications of 4-(hydroxymethyl)-2,5-dimethylphenol in developing novel antioxidants and antimicrobial agents, addressing growing consumer concerns about product safety and sustainability.
One of the most searched questions about this compound relates to its solubility properties. 4-(Hydroxymethyl)-2,5-dimethylphenol demonstrates moderate solubility in water (approximately 5-10 g/L at 25°C) and excellent solubility in common organic solvents such as ethanol, methanol, and acetone. This property makes it particularly useful in formulation chemistry, where researchers are actively developing new delivery systems for active ingredients in personal care products.
In the cosmetics industry, 4-(hydroxymethyl)-2,5-dimethylphenol has emerged as a promising ingredient due to its mild phenolic nature and potential preservative properties. With increasing consumer demand for "clean beauty" products, this compound is being evaluated as a possible alternative to traditional preservatives. Its antioxidant capacity is particularly noteworthy, as it can help protect formulations from oxidative degradation while being gentler on skin compared to stronger phenolic compounds.
The thermal stability of CAS 10496-93-2 has also been a subject of research interest. The compound remains stable at temperatures up to approximately 150°C, making it suitable for various industrial processes. This characteristic, combined with its compatibility with polymer matrices, has led to exploration of its use in specialty plastics and coatings, where it may serve as a stabilizer or modifier to enhance material properties.
From a synthetic chemistry perspective, the hydroxymethyl group in 4-(hydroxymethyl)-2,5-dimethylphenol offers valuable opportunities for further chemical modifications. Researchers have successfully utilized this functionality to create various derivatives with tailored properties. Recent patent literature reveals growing interest in using this compound as a building block for more complex molecules in medicinal chemistry and material science applications.
Environmental considerations are increasingly important in chemical usage, and 4-(hydroxymethyl)-2,5-dimethylphenol shows favorable characteristics in this regard. Preliminary biodegradability studies suggest that the compound undergoes moderate degradation in environmental conditions, which is an important factor for industries focusing on sustainable chemistry. This aspect aligns well with current market trends favoring eco-friendly chemical alternatives.
The global market for phenolic derivatives like 4-(hydroxymethyl)-2,5-dimethylphenol is experiencing steady growth, driven by demand from the pharmaceutical, personal care, and specialty chemicals sectors. Market analysts project a compound annual growth rate of approximately 4-6% for similar compounds over the next five years, reflecting increasing recognition of their utility in various applications.
Quality control is crucial when working with CAS 10496-93-2. Standard analytical methods for this compound include HPLC with UV detection and GC-MS, which can achieve purity determinations with accuracy greater than 99%. These analytical capabilities ensure that researchers and manufacturers can work with material of consistent quality, which is particularly important for sensitive applications such as pharmaceutical intermediates.
Storage and handling recommendations for 4-(hydroxymethyl)-2,5-dimethylphenol include keeping the material in tightly sealed containers protected from light and moisture. Under these conditions, the compound typically maintains stability for extended periods. These straightforward storage requirements contribute to its practicality for industrial use compared to more sensitive specialty chemicals.
Recent scientific literature has highlighted potential biological activities associated with 4-(hydroxymethyl)-2,5-dimethylphenol, including modest antimicrobial effects against certain Gram-positive bacteria. While not a potent antimicrobial on its own, this activity has sparked interest in its use as part of synergistic preservative systems, particularly in applications where mild preservation is sufficient or desired.
The compound's regulatory status varies by region and application. In most jurisdictions, 4-(hydroxymethyl)-2,5-dimethylphenol is not subject to stringent controls, making it accessible for research and commercial use. However, as with any chemical substance, appropriate safety assessments should be conducted for specific applications, especially those involving human contact or environmental release.
Looking to the future, research directions for CAS 10496-93-2 include exploring its potential in advanced material applications, such as functional polymers and smart coatings. The compound's ability to participate in various chemical reactions while maintaining stability makes it an attractive candidate for these developing technologies. Additionally, its potential role in green chemistry initiatives continues to be investigated by academic and industrial researchers alike.
In conclusion, 4-(hydroxymethyl)-2,5-dimethylphenol represents a versatile and increasingly important chemical compound with applications spanning multiple industries. Its combination of chemical functionality, stability, and relatively benign environmental profile positions it well for continued growth in usage. As research uncovers new applications and derivatives, this compound is likely to maintain its relevance in the evolving landscape of specialty chemicals.
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